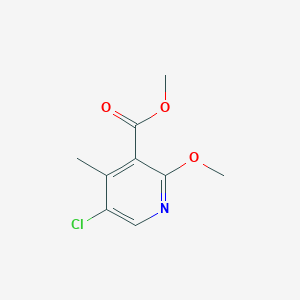

Methyl 5-chloro-2-methoxy-4-methyl-3-pyridinecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Esters, including 5-Chloro-2-methoxy-4-methylnicotinic acid methyl ester, are typically produced by an esterification process. This process involves the reaction of an alcohol and a carboxylic acid in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist .Molecular Structure Analysis

The molecular formula of 5-Chloro-2-methoxy-4-methylnicotinic acid methyl ester is C8H8ClNO3 . Its molecular weight is 201.61 .Chemical Reactions Analysis

As an ester, 5-Chloro-2-methoxy-4-methylnicotinic acid methyl ester can undergo a variety of chemical reactions. For instance, esters can be hydrolyzed to produce alcohols and carboxylic acids .Physical and Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding. Therefore, they have intermediate boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Ester molecules can engage in hydrogen bonding with water, so esters of low molar mass are somewhat soluble in water .Scientific Research Applications

Synthesis of Haptens for Antibody Production

The synthesis of haptens involving the use of derivatives similar to 5-Chloro-2-methoxy-4-methylnicotinic acid methyl ester, such as 2-(2-chloro-5-methyl-1,3,2-dioxaphosphorinan-5-yl)methoxyacetic acid methyl ester, demonstrates their utility in creating organophosphate pesticide haptens. These haptens are then conjugated to proteins to produce polyclonal sera, which are instrumental in the detection and quantification of pesticides, showcasing the compound's relevance in environmental monitoring and public health (ten Hoeve et al., 1997).

Novel Alkaloid Synthesis

The compound has been utilized in the synthesis of new alkaloid structures, such as 2-methoxyonychine alkaloids. By condensing β-aminocinnamic acid esters with 3-chloro-2-methoxy-crotonaldehyde, researchers were able to access a variety of 2-phenyl-5-methoxy-4-methylnicotinic acid esters, which upon cyclization yielded 2-methoxyonychines, including substances like oxylopidine. This application underlines the compound's importance in expanding the diversity of synthetic alkaloids, which could have implications for pharmaceutical development (Achenbach & Schwinn, 1994).

Drug Synthesis and Biological Activity

In the realm of medicinal chemistry, derivatives of 5-Chloro-2-methoxy-4-methylnicotinic acid methyl ester have been involved in the synthesis of bioactive molecules. An example is the synthesis of novel comenic acid derivatives containing isoxazole and isothiazole moieties, which exhibited a synergistic effect with Temozolomid in brain tumor chemotherapy. Such research highlights the compound's potential as a precursor in the synthesis of bioactive molecules that could lead to new therapeutic agents (Kletskov et al., 2018).

Mechanism of Action

Target of Action

It’s structurally similar to methyl nicotinate, which is known to act as a rubefacient, thought to involve peripheral vasodilation .

Mode of Action

Methyl nicotinate, a structurally similar compound, acts as a peripheral vasodilator to enhance local blood flow at the site of application .

Biochemical Pathways

The structurally similar compound, methyl nicotinate, is known to induce vasodilation of the peripheral blood capillaries .

Result of Action

Methyl nicotinate, a structurally similar compound, is known to enhance local blood flow at the site of application, which can provide relief from muscle and joint pain .

Biochemical Analysis

Biochemical Properties

It is known that the compound is a methyl ester of niacin, which plays a crucial role in the metabolism of cells . It is also known that the compound can participate in Suzuki–Miyaura cross-coupling reactions, which are widely used in organic chemistry for the formation of carbon-carbon bonds .

Cellular Effects

Given its structural similarity to niacin, it may influence cellular metabolism and gene expression .

Molecular Mechanism

It is known that the compound can participate in Suzuki–Miyaura cross-coupling reactions, which involve the transfer of organic groups from boron to palladium .

Temporal Effects in Laboratory Settings

It is known that the compound is relatively stable and can be readily prepared .

Metabolic Pathways

Given its structural similarity to niacin, it may be involved in similar metabolic pathways .

Properties

IUPAC Name |

methyl 5-chloro-2-methoxy-4-methylpyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c1-5-6(10)4-11-8(13-2)7(5)9(12)14-3/h4H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZVAQFVFQJGTLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1Cl)OC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2745268.png)

![1-ethyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2745269.png)

![2-{[(4-Ethoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B2745271.png)

![2-(4-methoxyphenyl)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2745273.png)

![1-(3-chlorophenyl)-5-[(4-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2745274.png)

![N-(4-methoxyphenyl)-1-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2745286.png)

![2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide](/img/structure/B2745288.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(2-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2745290.png)